Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate
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Overview
Description
Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate is an organic compound with the molecular formula C24H24O5 and a molecular weight of 392.45 g/mol This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate typically involves the benzylation of 3,4-dihydroxyphenylacetic acid followed by esterification. The benzylation reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylic aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxypropanoate moiety can engage in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxypropanoate moiety.
3,4-Bis(benzyloxy)phenylacetic acid: Contains a carboxylic acid group instead of an ester.
3,4-Bis(benzyloxy)phenylmethanol: Features a hydroxyl group instead of an ester.
Uniqueness
Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate is unique due to its combination of benzyloxy groups and a hydroxypropanoate moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C24H24O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxypropanoate |
InChI |
InChI=1S/C24H24O5/c1-27-24(26)21(25)14-20-12-13-22(28-16-18-8-4-2-5-9-18)23(15-20)29-17-19-10-6-3-7-11-19/h2-13,15,21,25H,14,16-17H2,1H3 |
InChI Key |
FALOZRNKHYQKFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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